

# A Technical Guide to the Crystal Structure of Ammonium Niobate(V) Oxalate Hydrate

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## Compound of Interest

Compound Name: *Ammonium niobate(V) oxalate hydrate*

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the crystal structure of **ammonium niobate(V) oxalate hydrate**. This compound is a key precursor in the synthesis of various niobium-based materials with applications in catalysis, electronics, and ceramics. This guide provides detailed crystallographic data, experimental protocols for synthesis and characterization, and visual representations of the experimental workflow.

## Physicochemical Properties

**Ammonium niobate(V) oxalate hydrate** is a white crystalline solid. Its molecular formula can vary depending on the stoichiometry of the oxalate ligands and the degree of hydration. Two well-characterized forms are presented below.

Property	Ammonium diaquadioxalatooxoniate(V) dihydrate	Ammonium oxotrioxalatoniobate monohydrate
Molecular Formula	$\text{NH}_4[\text{NbO}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2] \cdot 2\text{H}_2\text{O}$	$(\text{NH}_4)_3[\text{NbO}(\text{C}_2\text{O}_4)_3] \cdot \text{H}_2\text{O}$
Molecular Weight	377.06 g/mol	465.08 g/mol
Appearance	White crystalline powder	White crystalline powder
Melting Point	Decomposes around 122-125 °C[1]	Decomposes at elevated temperatures
Solubility	Soluble in water	Soluble in water

## Crystallographic Data

The crystal structure of **ammonium niobate(V) oxalate hydrate** has been determined for at least two distinct phases, revealing differences in coordination and hydration. The niobium atom in both structures is seven-coordinated, forming a pentagonal bipyramidal geometry.

Crystallographic Parameter	Ammonium diaquadioxalatooxoniate(V) dihydrate[2]	Ammonium oxotrioxalatoniobate monohydrate[3]
Chemical Formula	$\text{NH}_4[\text{NbO}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2] \cdot 2\text{H}_2\text{O}$	$(\text{NH}_4)_3[\text{NbO}(\text{C}_2\text{O}_4)_3] \cdot \text{H}_2\text{O}$
Crystal System	Monoclinic	Monoclinic
Space Group	$P2_1/m$	$C2/c$
Unit Cell Dimensions	$a = 6.331 \text{ \AA}, b = 11.754 \text{ \AA}, c = 7.900 \text{ \AA}$	$a = 17.15 \text{ \AA}, b = 9.07 \text{ \AA}, c = 18.01 \text{ \AA}$
$\alpha = 90^\circ, \beta = 99.26^\circ, \gamma = 90^\circ$	$\alpha = 90^\circ, \beta = 107.1^\circ, \gamma = 90^\circ$	
Z (Formula units/cell)	2	8

## Experimental Protocols

### Synthesis of Ammonium Niobate(V) Oxalate Hydrate

A common method for the synthesis of **ammonium niobate(V) oxalate hydrate** involves the reaction of niobium pentoxide with oxalic acid and ammonium hydroxide.

Materials:

- Niobium pentoxide ( $\text{Nb}_2\text{O}_5$ )
- Oxalic acid dihydrate ( $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ )
- Ammonium hydroxide solution ( $\text{NH}_4\text{OH}$ , 25-30%)
- Deionized water

Procedure:

- A mixture of niobium pentoxide and a stoichiometric excess of oxalic acid dihydrate is prepared in deionized water.
- The mixture is heated to approximately 90-100°C with constant stirring until the niobium pentoxide is completely dissolved, forming a clear solution of niobic acid-oxalate complex.
- The solution is cooled to room temperature.
- Ammonium hydroxide solution is added dropwise with continuous stirring until the pH of the solution reaches a value between 5 and 7.
- The resulting solution is then cooled in an ice bath to facilitate the crystallization of **ammonium niobate(V) oxalate hydrate**.
- The white crystalline precipitate is collected by vacuum filtration.
- The crystals are washed with cold deionized water and subsequently with ethanol or acetone to remove any unreacted precursors.

- The final product is dried in a desiccator or in an oven at a low temperature (e.g., 40-50°C) to constant weight.

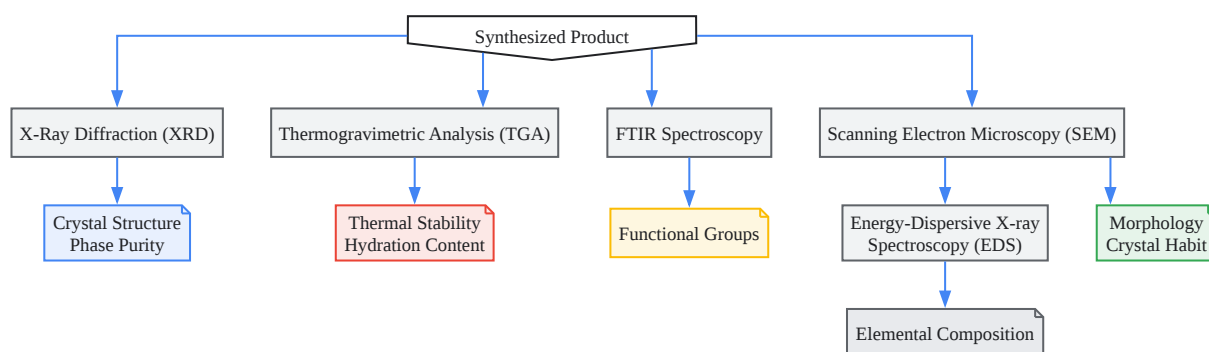
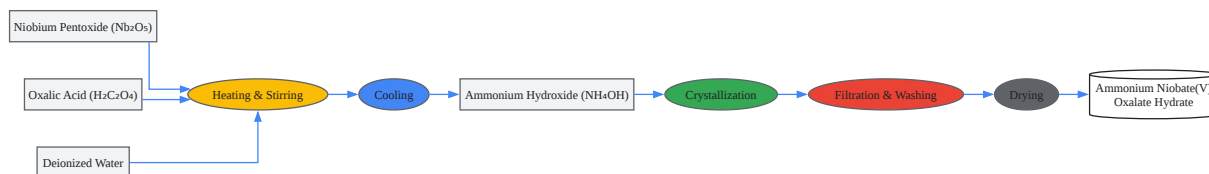
## Characterization Methods

The synthesized **ammonium niobate(V) oxalate hydrate** can be characterized using various analytical techniques to confirm its identity, purity, and structural properties.

- X-Ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallographic parameters of the synthesized compound.
- Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and determine the water of hydration content.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, such as oxalate ( $\text{C}_2\text{O}_4^{2-}$ ), ammonium ( $\text{NH}_4^+$ ), and Nb=O bonds.
- Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the synthesized powder.
- Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the material.

## Visualizations

The following diagrams illustrate the synthesis and characterization workflow for **ammonium niobate(V) oxalate hydrate**.



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